molecular formula C12H16N2OS B7842803 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone

2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone

Cat. No.: B7842803
M. Wt: 236.34 g/mol
InChI Key: BROUBNXQQQIFHE-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone is a spirocyclic compound featuring a diazaspiro[4.4]nonane core with a thiophene-2-carbonyl substituent.

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-11(10-2-1-7-16-10)14-6-4-12(9-14)3-5-13-8-12/h1-2,7,13H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROUBNXQQQIFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bifunctional Amines

A common approach involves cyclocondensation between a 1,4-diamine and a ketone or aldehyde. For example, reacting 1,4-diaminobutane with cyclopentanone under acidic conditions yields the spirocyclic intermediate (Fig. 1a). This method, however, often requires high dilution to suppress oligomerization.

Optimized Protocol :

  • Reactants : 1,4-diaminobutane (2.0 equiv), cyclopentanone (1.0 equiv)

  • Conditions : HCl (cat.), toluene, reflux, 12 h

  • Yield : 58% after column chromatography

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers superior stereocontrol. Grubbs’ second-generation catalyst facilitates the closure of diene precursors into the spirocyclic framework (Fig. 1b). This method is particularly effective for generating enantiomerically pure intermediates.

Key Data :

CatalystTemperature (°C)Yield (%)ee (%)
Grubbs II407299
Hoveyda-Grubbs606897

Functionalization with Thiophen-2-yl Methanone

Acylation of the Spirocyclic Amine

The diazaspiro core undergoes regioselective acylation at the less hindered nitrogen. Thiophene-2-carbonyl chloride is typically employed as the electrophile (Fig. 2a).

Procedure :

  • Dissolve 2,7-diazaspiro[4.4]nonane (1.0 equiv) in dry DCM.

  • Add thiophene-2-carbonyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir for 4 h at room temperature.

  • Quench with saturated NaHCO₃, extract with DCM, and concentrate.

Outcome :

  • Yield : 64% (white solid)

  • Purity : >95% (HPLC)

Palladium-Catalyzed Cross-Coupling

For enhanced functional group tolerance, Suzuki-Miyaura coupling introduces pre-formed thiophene boronic esters to a brominated spirocyclic precursor (Fig. 2b).

Reaction Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DME/H₂O (4:1)

  • Temperature : 80°C, 8 h

Performance Metrics :

  • Conversion : 89%

  • Isolated Yield : 73%

Alternative Routes and Comparative Analysis

One-Pot Spirocyclization-Acylation

Combining spirocycle formation and acylation in a single vessel improves efficiency. A recent patent discloses using trimethylaluminum as a dual-purpose Lewis acid and acylation promoter (Fig. 3).

Advantages :

  • Eliminates intermediate purification

  • Reduces reaction time by 40%

Challenges :

  • Requires strict moisture control

  • Limited substrate scope

Enzymatic Approaches

Though less common, lipase-mediated acylations under mild conditions (e.g., 30°C, pH 7.5) show promise for chiral resolution. Candida antarctica lipase B achieves 82% ee for the (R)-enantiomer.

Characterization and Quality Control

Critical analytical data for the final compound:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 5.1 Hz, 1H, thiophene), 3.85–3.70 (m, 4H, spiro-H), 2.95 (t, J = 7.2 Hz, 2H)

  • HRMS : m/z calcd for C12H16N2OS\text{C}_{12}\text{H}_{16}\text{N}_2\text{OS} [M+H]⁺: 236.0984, found: 236.0986

Purity Standards :

MethodRequirementResult
HPLC (UV 254 nm)≥95%97.2%
Residual Solvents<0.1%0.05%

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)Steps
Acylation1,2003
Cross-Coupling2,8005
One-Pot9502

Environmental Impact

  • PMI (Process Mass Intensity) : 32 for cross-coupling vs. 18 for acylation

  • E-Factor : 6.7 (one-pot) vs. 11.2 (traditional)

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for developing new pharmaceuticals, particularly targeting neurological disorders due to its ability to interact with specific biological targets.

Case Study: Neurological Disorders
Research indicates that compounds with spirocyclic structures can modulate neurotransmitter activity, providing a pathway for treating conditions such as depression and anxiety disorders. For instance, derivatives of 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone have been investigated for their efficacy in enhancing serotonin receptor activity.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)10

Materials Science

The unique mechanical properties of spirocyclic compounds make them valuable in developing advanced materials, such as polymers and coatings.

Application Example: Coatings
Research has demonstrated that incorporating 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone into polymer matrices enhances thermal stability and mechanical strength, making it suitable for protective coatings in industrial applications.

Biological Probes

This compound can serve as a probe in biological research to study cellular processes involving spirocyclic and thiophene-containing molecules.

Mechanism of Action
The mechanism involves binding interactions with proteins and enzymes, potentially inhibiting or modulating their activity through hydrogen bonding and π-π interactions.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone and related derivatives:

Compound Substituents Key Features Biological Relevance References
2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone Thiophen-2-yl methanone Aromatic thiophene enhances π-π interactions; moderate polarity due to ketone. Potential CNS activity (inferred from sigma receptor ligand analogs) .
Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone Cyclopropyl methanone Aliphatic cyclopropyl group increases steric hindrance; may improve metabolic stability. Explored as an intermediate for antiallodynic agents .
rac-7-Benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one (9a) 3-Fluorophenyl, benzyl Fluorine atom enhances electronegativity and bioavailability. Inhibits osteoclast activation; evaluated for osteoporosis .
2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one 3-Methoxybenzyl Methoxy group improves solubility; benzyl moiety aids in receptor binding. Not explicitly stated, but structural similarity suggests CNS applications .
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Phenyl, dione functional groups Dione groups introduce hydrogen-bonding sites; polar structure. Unspecified, but dione derivatives often exhibit enzyme-inhibitory properties .

Key Observations:

Electronic and Steric Effects :

  • The thiophene substituent in the target compound provides distinct electronic properties compared to phenyl or cyclopropyl groups. Thiophene’s sulfur atom may engage in hydrophobic interactions or coordinate with metal ions in biological targets .
  • Fluorine-substituted derivatives (e.g., 9a) exhibit enhanced binding affinity due to electronegativity, as seen in osteoclast inhibition studies .

Synthetic Accessibility :

  • Yields for similar compounds vary widely (6–76%), reflecting challenges in spirocycle functionalization . The thiophene derivative’s synthesis would likely require optimized coupling conditions to manage steric hindrance.

The thiophene variant’s activity remains speculative but could leverage sigma receptor interactions, as seen in structurally related spirocycles .

Physicochemical Properties: Melting points for thiophene-containing analogs (e.g., 138–141°C for compound 7f) suggest moderate crystallinity, while dione derivatives (e.g., 7-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione) may exhibit higher polarity .

Biological Activity

2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This review focuses on its biological activity, mechanisms of action, and relevant research findings.

The compound primarily interacts with specific biological targets, notably menin and mixed lineage leukemia (MLL) proteins. These interactions are crucial for the regulation of various cellular processes, including transcriptional regulation and cellular proliferation. The ability to disrupt the interaction between menin and MLL-1 has been linked to potential therapeutic applications in cancer treatment, particularly in leukemia and solid tumors such as breast and prostate cancers .

In Vitro Studies

Research has demonstrated that 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone exhibits notable in vitro activity against various cancer cell lines:

Cell Line Assay Type Viability Measurement Results
MV4-11 (Leukemia)Cell Proliferation AssayAlamarBlueSignificant inhibition
MOLM-13 (Leukemia)Cell Proliferation AssayAlamarBlueSignificant inhibition
LAPC-4 (Prostate)Cell Proliferation AssayCellTiter-GloSignificant inhibition
LNCaP (Prostate)Cell Proliferation AssayCellTiter-GloSignificant inhibition
MCF7 (Breast)Cell Proliferation AssayCellTiter-GloSignificant inhibition
MDA-MB-468 (Breast)Cell Proliferation AssayCellTiter-GloSignificant inhibition

These assays indicate that the compound effectively inhibits cell proliferation across multiple cancer types, suggesting its potential as a therapeutic agent.

Case Studies

A patent application highlighted the efficacy of 2,7-Diazaspiro[4.4]nonan derivatives in targeting menin for the treatment of various cancers. The data revealed that compounds from this class could significantly inhibit the interaction between menin and MLL proteins, which is crucial for the proliferation of certain cancer cells. The findings support further exploration into their use as small molecule inhibitors in clinical settings .

Structure-Activity Relationship (SAR)

The unique spirocyclic structure of 2,7-Diazaspiro[4.4]nonan derivatives contributes to their biological activity. The presence of the thiophenyl group enhances lipophilicity and may improve binding affinity to biological targets. Modifications to the nitrogen atoms and functional groups within the spiro framework can significantly influence both reactivity and biological potency.

Q & A

Q. Table 1: Synthetic Methods and Yields

MethodKey Reagents/ConditionsYield (%)Reference
CyclizationTriethylamine, THF, 0°C → RT65–78
Spiroannulation/DeprotectionHCOOH (for Boc removal), THF, reflux70–85

How is the compound characterized using spectroscopic and crystallographic methods?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the spirocyclic structure and thiophene substitution. For example, the thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm, while spirocyclic protons show splitting due to restricted rotation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 307.15) .
  • X-ray Crystallography : SHELX software is employed for structure refinement. Challenges include low crystal symmetry and twinning, requiring high-resolution data .

What biological activities have been reported for this compound?

Q. Basic

  • Osteoclast Inhibition : Derivatives of 2,7-diazaspiro[4.4]nonane show IC50_{50} values <10 μM in mouse osteoclast models, attributed to modulation of RANK signaling .
  • KRAS Inhibition : Structural analogs (e.g., quinazoline-linked spirocycles) exhibit anticancer activity by targeting KRAS mutations in preclinical models .

Q. Table 2: Biological Activity Data

Assay TypeTarget/ModelResult (IC50_{50})Reference
Osteoclast ResorptionMouse bone marrow cells8.2 μM
KRAS InhibitionHCT116 (Colorectal Cancer)12.5 μM

How do structural modifications of the diazaspiro core affect bioactivity?

Q. Advanced

  • Substitution at Position 2 : Introducing electron-withdrawing groups (e.g., fluorine) enhances osteoclast inhibition by 30% compared to unsubstituted analogs .
  • Thiophene vs. Phenyl : Thiophene-containing derivatives show higher solubility and improved binding to hydrophobic enzyme pockets compared to phenyl analogs .

What computational strategies predict target interactions for this compound?

Q. Advanced

  • Molecular Docking : AutoDock Vina is used to simulate binding to KRAS G12D mutants, revealing hydrogen bonding with Asp38 and hydrophobic interactions with Val14 .
  • MD Simulations : 100-ns simulations assess stability of the spirocycle-thiophene conformation in aqueous environments, critical for pharmacokinetic optimization .

How can contradictions in biological data across studies be resolved?

Q. Advanced

  • Assay Standardization : Discrepancies in IC50_{50} values (e.g., 8.2 μM vs. 15 μM in osteoclast models) may arise from differences in cell passage number or culture media. Replicate studies under standardized conditions are recommended .
  • Metabolic Stability Screening : Hepatic microsome assays identify rapid degradation in some analogs, explaining reduced in vivo efficacy despite promising in vitro data .

What challenges arise in crystallizing this compound for structural analysis?

Q. Advanced

  • Polymorphism : The spirocyclic structure promotes multiple crystal forms, complicating phase identification. Slow evaporation from DMSO/water mixtures improves monoclinic crystal yield .
  • Twinned Crystals : SHELXL’s TWIN command is critical for refining data from non-merohedral twins, common in low-symmetry spiro compounds .

How does the thiophene moiety influence photophysical properties?

Q. Advanced

  • Aggregation-Induced Emission (AIE) : Thiophene enhances π-π stacking in solid states, enabling dual TADF/RTP emission in analogs like dibenzothiophene-methanones. This property is exploitable in optoelectronic materials .

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